![molecular formula C37H36N2O7 B14225923 Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone CAS No. 631897-28-4](/img/structure/B14225923.png)
Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone is a complex organic compound known for its unique chemical structure and properties. It is primarily used in the synthesis of advanced epoxy resins and polymers due to its high reactivity and stability. The compound’s structure includes multiple oxirane (epoxy) groups, which are highly reactive and can undergo various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone typically involves the reaction of 4,4’-diaminodiphenyl ether with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted with bisphenol A to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced epoxy resins and polymers.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of highly reactive intermediates that can further react with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other advanced materials .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but lacks the additional oxirane groups.
Bisphenol F diglycidyl ether: Another similar compound with different substituents on the aromatic rings.
Tetraglycidyl amine-based resins: These compounds have multiple glycidyl groups and are used in similar applications.
Uniqueness
Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone is unique due to its multiple oxirane groups, which provide higher reactivity and versatility in chemical reactions compared to similar compounds. This makes it particularly valuable in the synthesis of high-performance materials .
Propiedades
Número CAS |
631897-28-4 |
|---|---|
Fórmula molecular |
C37H36N2O7 |
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
bis[4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]phenyl]methanone |
InChI |
InChI=1S/C37H36N2O7/c40-37(25-1-9-29(10-2-25)45-31-13-5-27(6-14-31)38(17-33-21-41-33)18-34-22-42-34)26-3-11-30(12-4-26)46-32-15-7-28(8-16-32)39(19-35-23-43-35)20-36-24-44-36/h1-16,33-36H,17-24H2 |
Clave InChI |
FJUWTEVEOKSIQC-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)N(CC7CO7)CC8CO8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


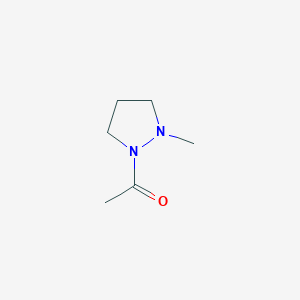
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
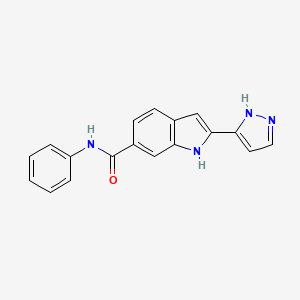
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)
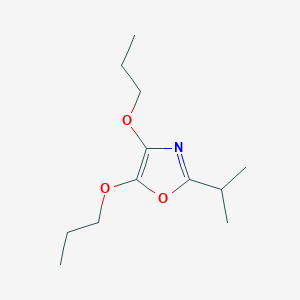
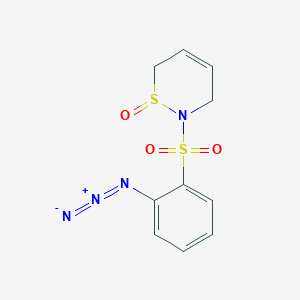
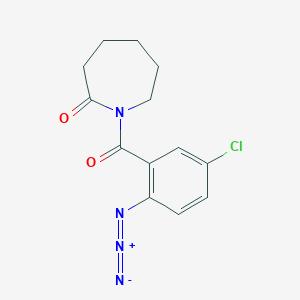
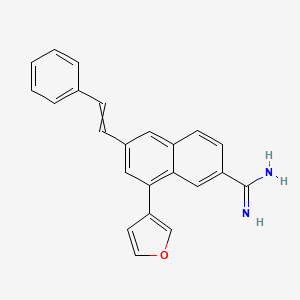
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
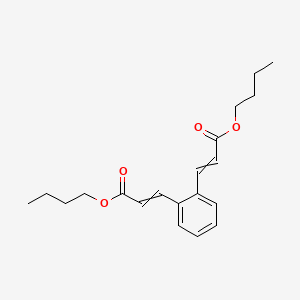
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
